molecular formula C14H17NO5S3 B2805833 Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097921-52-1

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2805833
CAS No.: 2097921-52-1
M. Wt: 375.47
InChI Key: WQASOEKEHLARLH-UHFFFAOYSA-N
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Description

“Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

One study describes a convenient synthesis of 2-substituted 3-hydroxy- and 3-amino-thiophens from derivatives of 2-chloroacrylic acid, suggesting a method that could potentially be applied to the synthesis of thiophene derivatives like the compound (Huddleston & Barker, 1979). Another study on the synthesis of azo-dyes based on thiophendiazonium salts highlights the spectrophotometric properties of new thienylazo reagents, which might be relevant for applications in analytical research (Barabash et al., 2020).

Application in Organic Synthesis

Research on the incorporation of thiophene moieties in electrophilic reactions promoted by samarium diiodide reveals the utility of thiophene-incorporating compounds in synthesizing long-chain esters with remote hydroxyl and carboxyl groups (Yang et al., 2000). This indicates the versatility of thiophene derivatives in organic synthesis, potentially including the target compound.

Directed Metalation and Heterocyclic Synthesis

The application of directed metalation in synthesis provides an interesting example of chemoselectivity, used as a tool in synthesizing thienopyranones and thiafluorenones (Pradhan et al., 2005). This showcases the strategic incorporation of thiophene units in complex heterocyclic systems, which could be relevant for the synthesis and functionalization of the compound .

Potential in Material Science

The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines presents derivatives of a new heterocyclic system (Yagodkina-Yakovenko et al., 2018). Such research underscores the potential of thiophene derivatives in creating novel materials with unique properties, which could extend to the compound for applications in electronic or photonic materials.

Environmental Applications

The microbial metabolism of thiophen-2-carboxylate, using it as a sole carbon, energy, and sulfur source, provides insights into the environmental degradation pathways of thiophene derivatives (Cripps, 1973). This research might hint at the biodegradability and environmental impact of complex thiophene derivatives like the target compound.

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 3-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S3/c1-14(17,7-10-3-5-21-8-10)9-15-23(18,19)11-4-6-22-12(11)13(16)20-2/h3-6,8,15,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQASOEKEHLARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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